molecular formula C12H9N3O5S B11020069 Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate

Cat. No.: B11020069
M. Wt: 307.28 g/mol
InChI Key: VOKUUBLCYXZVFG-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound that features a thiazole ring, a nitro group, and a benzoate ester. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . This intermediate can then be further reacted with appropriate reagents to introduce the nitro and carbamoyl groups, followed by esterification to form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens, while nucleophilic substitution may involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole-containing compounds have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-containing anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: A thiazole-containing anticancer drug.

Uniqueness

Methyl 3-nitro-5-[(1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H9N3O5S
Molecular Weight : 307.28 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]

The compound features a thiazole ring, a nitro group, and a benzoate ester, which contribute to its unique chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for this compound demonstrate its effectiveness in inhibiting bacterial growth.

Microorganism MIC (µg/mL) Activity
M. tuberculosis (drug-susceptible)0.02 - 0.12Potent
M. tuberculosis (drug-resistant)0.031 - 0.24Potent

These results suggest that the compound could serve as a basis for developing new antimycobacterial agents .

Anticancer Activity

The thiazole moiety in this compound is known to interact with cellular pathways involved in cancer cell proliferation. Studies have shown that compounds containing thiazole rings can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Moderate
MCF-7 (breast cancer)10Strong
A549 (lung cancer)20Moderate

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within microbial and cancerous cells. The thiazole ring facilitates binding to active sites of enzymes like topoisomerases and various kinases involved in cell cycle regulation.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit topoisomerase II, leading to the accumulation of DNA breaks.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis.
  • Targeting Specific Pathways : Interaction with signaling pathways involved in cell proliferation and survival.

Case Studies

Recent studies have focused on the pharmacological profiling of this compound:

  • Study on Antimycobacterial Activity : A study published in Journal of Medicinal Chemistry reported the compound's efficacy against both drug-susceptible and resistant strains of M. tuberculosis, emphasizing its potential as a lead compound for tuberculosis treatment .
  • Anticancer Research : Another investigation highlighted its cytotoxic effects on multiple cancer cell lines, suggesting further exploration into its mechanism could yield new insights into cancer therapy .

Properties

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate

InChI

InChI=1S/C12H9N3O5S/c1-20-11(17)8-4-7(5-9(6-8)15(18)19)10(16)14-12-13-2-3-21-12/h2-6H,1H3,(H,13,14,16)

InChI Key

VOKUUBLCYXZVFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]

Origin of Product

United States

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